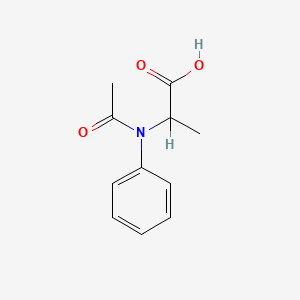

2-(Acetylanilino)propanoic acid

Description

Contextual Significance of N-Acyl-N-arylpropanoic Acid Architectures in Chemical Research

N-Acyl-N-arylpropanoic acid architectures are a class of organic compounds that have garnered attention in various domains of chemical research, particularly in medicinal chemistry. These structures are recognized for their potential as bioisosteres for carboxylic acids, meaning they can be used to replace a carboxylic acid group in a molecule without significantly altering its biological activity, but potentially improving its physicochemical properties. nih.gov This strategy is frequently employed during the optimization of drug candidates. nih.gov

The versatility of the N-acyl structural motif allows for the introduction of diverse functionalities, which can influence the compound's properties, such as acidity and how it interacts with biological targets. nih.govresearchgate.net Research into aryl propionic acid derivatives has revealed a spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and anticonvulsant properties. humanjournals.com The modification of substituents on the basic aryl propionic acid structure can lead to enhancements in these activities. humanjournals.com Furthermore, N-acylated compounds have been investigated for their potential as antimicrobial agents, with some showing activity against multidrug-resistant pathogens. nih.govmdpi.com

Overview of Academic Investigations Focusing on 3-(2-Acetylanilino)propanoic Acid

While direct and extensive research on 2-(Acetylanilino)propanoic acid is limited in publicly available literature, a detailed crystallographic and structural study has been conducted on its isomer, 3-(2-Acetylanilino)propanoic acid. nih.govnih.gov This investigation provides valuable insights into the molecular geometry and intermolecular interactions of this class of compounds.

The synthesis of 3-(2-Acetylanilino)propanoic acid was achieved through the self-initiating condensation of 2'-aminoacetophenone (B46740) with acrylic acid. nih.gov This reaction proceeds via an anti-Markovnikov addition. nih.gov The resulting product is a nearly planar molecule, a feature attributed to an extended conformation of the propanoic acid group. nih.govnih.gov

A key structural feature of 3-(2-Acetylanilino)propanoic acid is the presence of an intramolecular hydrogen bond between the NH group and the acetyl group. nih.govnih.gov In the crystalline state, the carboxylic acid groups form centrosymmetric hydrogen-bonded dimers. nih.govnih.gov The photophysical properties of such compounds are of interest due to the presence of the 2'-aminoacetophenone moiety, whose fluorescence characteristics are sensitive to the molecular environment. nih.gov

Table 1: Crystal Data and Structure Refinement for 3-(2-Acetylanilino)propanoic acid

| Parameter | Value |

| Chemical Formula | C₁₁H₁₃NO₃ |

| Formula Weight | 207.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.237 (2) |

| b (Å) | 7.989 (2) |

| c (Å) | 11.821 (2) |

| β (°) | 100.91 (3) |

| Volume (ų) | 1042.0 (4) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.320 |

| Absorption coefficient (mm⁻¹) | 0.098 |

| F(000) | 440 |

| Crystal size (mm) | 0.40 x 0.20 x 0.10 |

| θ range for data collection (°) | 2.23 to 27.50 |

| Reflections collected | 7729 |

| Independent reflections | 2378 [R(int) = 0.021] |

| Final R indices [I>2σ(I)] | R1 = 0.041, wR2 = 0.111 |

| R indices (all data) | R1 = 0.051, wR2 = 0.119 |

This data is based on the crystallographic study of 3-(2-Acetylanilino)propanoic acid. nih.gov

Table 2: Selected Bond Lengths and Angles for 3-(2-Acetylanilino)propanoic acid

| Bond/Angle | Length (Å) / Angle (°) |

| C1—C2 | 1.401 (2) |

| C2—N1 | 1.425 (2) |

| N1—C9 | 1.455 (2) |

| C9—C10 | 1.511 (2) |

| C10—C11 | 1.503 (2) |

| C11—O2 | 1.212 (2) |

| C11—O3 | 1.314 (2) |

| C7—O1 | 1.233 (2) |

| C2—N1—C9 | 125.12 (11) |

| N1—C9—C10 | 112.55 (11) |

| C9—C10—C11 | 111.96 (11) |

| O2—C11—O3 | 123.33 (13) |

This data is based on the crystallographic study of 3-(2-Acetylanilino)propanoic acid. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(N-acetylanilino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(11(14)15)12(9(2)13)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRDVTGIBRIYAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C1=CC=CC=C1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis Methodologies for N Acetylanilino Propanoic Acid Derivatives

Synthetic Routes to 3-(2-Acetylanilino)propanoic Acid

The primary and most direct route for the synthesis of 3-(2-Acetylanilino)propanoic acid is through a self-initiating condensation reaction. This method is noted for its efficiency and the specific chemical pathways it employs.

Self-Initiating Condensation Reactions

The synthesis of 3-(2-Acetylanilino)propanoic acid is effectively achieved through the self-initiating condensation of 2'-aminoacetophenone (B46740) with acrylic acid. nih.govscispace.com This reaction takes advantage of the inherent reactivity of the starting materials to form the desired product without the need for complex catalysts. The process is characterized by the formation of a new carbon-nitrogen bond, leading to the N-arylpropanoic acid framework.

A key feature of the condensation reaction between 2'-aminoacetophenone and the vinyl group of acrylic acid is the operation of an anti-Markovnikov addition pathway. nih.govscispace.com In this type of reaction, the nucleophile—in this case, the amino group of 2'-aminoacetophenone—adds to the less substituted carbon of the double bond in acrylic acid. This is contrary to the typical Markovnikov's rule, which would predict addition to the more substituted carbon. byjus.com This regioselectivity is crucial for the formation of the linear propanoic acid chain attached to the nitrogen atom. The reaction proceeds via a free radical mechanism, which is characteristic of anti-Markovnikov additions, particularly when initiated in the absence of strong acids or specific catalysts that would favor an electrophilic addition mechanism. byjus.comyoutube.com

The reaction specifically involves the nucleophilic attack of the amino group of 2'-aminoacetophenone on the β-carbon of acrylic acid, an α,β-unsaturated carboxylic acid. nih.gov This type of conjugate addition, also known as a Michael addition, is a common method for forming carbon-carbon or carbon-heteroatom bonds. researchgate.net The presence of the electron-withdrawing carboxylic acid group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by the nucleophilic amine.

A typical experimental procedure involves dissolving 2'-aminoacetophenone hydrochloride in deionized water and chilling it. nih.gov Separately, acrylic acid is also chilled. The cold 2'-aminoacetophenone solution is then slowly added to the cold acrylic acid with continuous stirring. nih.gov A yellow precipitate of 3-(2-Acetylanilino)propanoic acid forms, which can then be isolated. scispace.com In one documented synthesis, this method resulted in a yield of approximately 79.991%. scispace.com

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the yield and ensure the desired product is formed with high selectivity, careful control of the reaction conditions is necessary. Temperature and stirring are two of the most critical parameters in this synthesis.

The reaction between 2'-aminoacetophenone and acrylic acid is considered to be exothermic. nih.gov Therefore, maintaining a low temperature is crucial to control the reaction rate and prevent the formation of side products. The reaction is typically initiated in an ice bath to maintain a temperature of approximately 273 K (0 °C). nih.gov After the initial addition, the mixture is allowed to gradually warm to room temperature and is then stirred continuously overnight. nih.gov This prolonged stirring ensures that the reaction goes to completion. The use of a controlled stirring regime is important for maintaining a homogeneous mixture, which is especially important as the product precipitates out of the solution.

Advanced Synthetic Approaches for Related N-Arylpropanoic Acid Frameworks

While the self-initiating condensation is a direct method for the synthesis of 3-(2-Acetylanilino)propanoic acid, other advanced synthetic strategies are employed for creating related N-arylpropanoic acid frameworks. These methods offer versatility and can be adapted to produce a variety of derivatives.

For instance, the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives is achieved through the chemoselective reaction of 2-quinolinone with acrylic acid derivatives under Michael reaction conditions. nih.gov This results in N-substitution. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid. nih.gov

Another approach involves the Friedel-Crafts reaction of aromatic compounds with reagents like methyl α-chloro-α-(methylthio)acetate, followed by further modifications such as methylation and reductive desulfurization to yield 2-arylpropanoic acids. koreascience.kr While not a direct synthesis of N-arylpropanoic acids, these methods for creating arylpropanoic acids can be conceptually adapted.

Furthermore, the development of dual catalyst systems for the anti-Markovnikov addition of acids to alkenes represents a significant advancement. google.com These systems, often employing a single electron oxidation catalyst with a hydrogen atom donor catalyst, can achieve high regioselectivity for the anti-Markovnikov product. google.com Such catalytic strategies could potentially be applied to the synthesis of N-arylpropanoic acids to enhance efficiency and control over the reaction.

Below is an interactive data table summarizing the key reactants and conditions for the synthesis of 3-(2-Acetylanilino)propanoic acid.

| Reactant 1 | Reactant 2 | Key Reaction Type | Temperature | Yield |

| 2'-Aminoacetophenone | Acrylic Acid | Self-Initiating Condensation, Anti-Markovnikov Addition | 0°C to Room Temperature | ~80% |

Enantioselective Synthesis Strategies for Chiral Propanoic Acids

Achieving the correct stereochemistry is crucial for biologically active molecules. Asymmetric synthesis is a key strategy to produce a single enantiomer of a chiral compound. chiralpedia.com This can be accomplished using chiral auxiliaries, chiral catalysts, or biocatalysis. numberanalytics.comuwindsor.caddugu.ac.in

Chiral Auxiliaries: These are chiral molecules that temporarily attach to a substrate, direct the stereochemical outcome of a reaction, and are then removed. numberanalytics.com For synthesizing chiral propanoic acids, Evans' oxazolidinones are a common choice for directing asymmetric alkylation reactions. numberanalytics.com

Catalytic Asymmetric Synthesis: This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. numberanalytics.comuwindsor.ca Transition-metal catalysis, where a chiral ligand is attached to a metal center, is a powerful method. chiralpedia.com For instance, a straightforward synthesis of optically active α-amino acids has been developed using a nitrene-mediated stereocontrolled 1,3-nitrogen shift, which can be catalyzed by robust and nontoxic iron catalysts. nature.com

Biocatalysis: Enzymes are highly specific catalysts that can produce compounds with very high enantiomeric purity. For N-aryl amino acids, enzymes like ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) have been used. This enzyme catalyzes the addition of various arylamines to fumarate (B1241708), yielding N-arylated aspartic acids with excellent enantiomeric excess (>99% ee). rug.nl Although this specific enzyme acts on fumarate to produce aspartic acid derivatives, the principle demonstrates the potential of biocatalysis for creating chiral N-aryl amino acids. rug.nl

| Strategy | Description | Example Catalyst/Auxiliary | Outcome |

| Chiral Auxiliary | A temporary chiral group directs a stereoselective reaction. numberanalytics.com | Evans' oxazolidinones numberanalytics.com | High diastereoselectivity in alkylation reactions. |

| Asymmetric Catalysis | A chiral catalyst promotes the formation of one enantiomer over the other. chiralpedia.com | Chiral Iron or Ruthenium complexes nature.com | Enantiomerically enriched α-amino acids via C-H insertion. nature.com |

| Biocatalysis | An enzyme catalyzes a stereospecific transformation. rug.nl | EDDS Lyase rug.nl | High enantiomeric excess (>99%) for N-arylated aspartic acids. rug.nl |

Catalytic Approaches in Related Chemical Transformations (e.g., Carbene and Lewis Acid Cooperative Catalysis)

Cooperative catalysis, where two different catalysts work together to enable a transformation, has emerged as a powerful strategy. nih.gov The combination of an N-heterocyclic carbene (NHC) as a Lewis base and a metal-based Lewis acid can activate different parts of the reacting molecules simultaneously, leading to novel reactivity and high selectivity. nih.govnih.gov

For example, NHCs can generate homoenolate equivalents from α,β-unsaturated aldehydes, which can then react with electrophiles activated by a Lewis acid. nih.gov This cooperative system has been used to synthesize highly substituted γ-lactams and cyclopentenes with excellent diastereo- and enantioselectivity. nih.govnih.gov While not a direct synthesis of 2-(acetylanilino)propanoic acid, this methodology is relevant for constructing complex amino acid derivatives by facilitating challenging bond formations under controlled stereochemistry. rsc.orgacs.org The principle involves the NHC activating a nucleophile while the Lewis acid activates an electrophile, a strategy with broad potential for creating substituted amino acids. nih.gov

Another relevant catalytic approach is C-H amination, which directly forms C-N bonds. acs.org This method can use transition metal catalysts to insert a nitrene (a reactive nitrogen species) into a C-H bond, providing a direct route to aminated products from simple hydrocarbon precursors. nature.comresearchgate.net

Malonic Ester Synthesis and its Derivatives in Propanoic Acid Formation

The malonic ester synthesis is a classic and versatile method for preparing substituted carboxylic acids. patsnap.comwikipedia.org The process involves the alkylation of diethyl malonate or a similar malonic acid ester, followed by hydrolysis and decarboxylation to yield the final carboxylic acid. wikipedia.orgmasterorganicchemistry.com

The key steps in a typical malonic ester synthesis are:

Deprotonation: A base, such as sodium ethoxide, removes the acidic α-hydrogen from the malonic ester to form a resonance-stabilized enolate. libretexts.org

Alkylation: The enolate acts as a nucleophile and attacks an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond. libretexts.org

Hydrolysis and Decarboxylation: The ester groups are hydrolyzed to carboxylic acids using aqueous acid. Upon heating, the resulting β-dicarboxylic acid readily loses carbon dioxide to form the substituted acetic acid. masterorganicchemistry.comlibretexts.org

A variation of this is the acetamidomalonic ester synthesis , which is specifically designed to produce α-amino acids. pearson.com In this variant, the starting material is diethyl acetamidomalonate. The process follows the same fundamental steps of deprotonation, alkylation with an appropriate electrophile, and subsequent hydrolysis/decarboxylation to yield the target α-amino acid. pearson.com To synthesize a derivative like this compound, a synthetic equivalent that introduces the "methyl" group at the alpha position would be required in the alkylation step.

| Step | Reagents | Purpose |

| 1. Deprotonation | Sodium Ethoxide (NaOEt) | Forms a nucleophilic enolate. libretexts.org |

| 2. Alkylation | Alkyl Halide (R-X) | Forms a new C-C bond. libretexts.org |

| 3. Hydrolysis & Decarboxylation | Acid (e.g., H₃O⁺), Heat | Converts the diester to the final carboxylic acid. masterorganicchemistry.com |

Friedel-Crafts Acylation for Arylpropanoic Acid Scaffold Construction

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, used to install an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.org This reaction is fundamental for producing aromatic ketones. sigmaaldrich.com

This method is highly effective for synthesizing arylpropanoic acids where the propanoic acid moiety is attached to the aromatic ring through a carbon-carbon bond (e.g., ibuprofen). However, for a compound like this compound, which is an N-aryl amino acid, Friedel-Crafts acylation is not a direct method for constructing the core N-aryl-amino acid scaffold. The target molecule's structure is based on an alanine (B10760859) core with a C-N bond to the acetyl-substituted phenyl ring, not a C-C bond.

The Friedel-Crafts reaction could, however, be used in a multi-step synthesis. For example, one could envision synthesizing N-phenylalanine first and then using a Friedel-Crafts acylation to add the acetyl group to the phenyl ring. The success of such a step would depend heavily on directing group effects and potential side reactions. The primary application of this reaction remains the synthesis of aryl ketones and related structures. numberanalytics.comnih.govrsc.org

Strecker Synthesis for α-Amino Propanoic Acid Derivatives

The Strecker synthesis is a classic and powerful method for preparing α-amino acids from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com The reaction is a three-component condensation involving an aldehyde, ammonia (B1221849) (or an amine), and a cyanide source (like KCN or HCN). researchgate.net The process occurs in two main stages:

Formation of an α-aminonitrile: The aldehyde reacts with ammonia to form an imine, which is then attacked by the cyanide ion to produce an α-aminonitrile. wikipedia.orgmasterorganicchemistry.com

Hydrolysis: The nitrile group of the α-aminonitrile is hydrolyzed under acidic or basic conditions to yield the final α-amino acid. wikipedia.orgmasterorganicchemistry.com

A significant advantage of the Strecker synthesis is its flexibility. By using a primary or secondary amine instead of ammonia, one can directly synthesize N-substituted amino acids. wikipedia.org To prepare this compound, a modified Strecker reaction could theoretically be employed using:

Acetaldehyde as the aldehyde component.

N-acetylaniline (or a precursor) as the amine component.

A cyanide source, such as trimethylsilyl cyanide (TMSCN) . researchgate.net

This approach would directly assemble the N-aryl amino acid backbone. While the classical Strecker synthesis yields a racemic mixture, asymmetric versions using chiral catalysts or auxiliaries have been developed to produce enantiomerically pure amino acids. wikipedia.orgmasterorganicchemistry.com The method has also been adapted for the synthesis of radiolabeled amino acids for applications like PET imaging. nih.gov

Structural Elucidation and Conformational Analysis of 3 2 Acetylanilino Propanoic Acid

Single Crystal X-ray Diffraction Studies

A definitive understanding of the molecular and supramolecular features of 3-(2-Acetylanilino)propanoic acid in the solid state has been achieved through single-crystal X-ray diffraction.

Analysis of Intramolecular Torsion Angles

The extended and near-planar conformation of 3-(2-Acetylanilino)propanoic acid is quantitatively described by its intramolecular torsion angles. The key torsion angles defining the orientation of the propanoic acid substituent relative to the aniline (B41778) ring are as follows:

| Torsion Angle | Value (°) |

| C1—C2—N1—C9 | -176.52 (9) |

| C2—N1—C9—C10 | -172.10 (9) |

| N1—C9—C10—C11 | 179.81 (8) |

| C9—C10—C11—O2 | 173.73 (8) |

| C2—C1—C7—O2 | -1.64 (15) |

Data sourced from Sparrow et al. (2008). nih.gov

These values confirm the extended nature of the substituent chain and the near co-planarity of the acetyl group with the phenyl ring. nih.gov

Characterization of Intramolecular Hydrogen Bonding Interactions (e.g., NH with Acetyl Group)

A significant feature of the molecular conformation is the presence of an intramolecular hydrogen bond between the amino group (NH) and the oxygen atom of the acetyl group. iucr.orgnih.govnih.gov This interaction forms a six-membered ring, described by the graph set notation S(6). nih.gov This type of hydrogen bond is a critical factor in stabilizing the observed planar conformation of the molecule. nih.gov

Investigation of Intermolecular Hydrogen Bonding Networks and Crystal Packing (e.g., Carboxylic Acid Dimerization)

In the crystal lattice, the most prominent intermolecular interaction is the formation of centrosymmetric hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules. iucr.orgnih.govnih.gov This classic carboxylic acid dimerization is characterized by a graph set of R²₂(8). nih.gov This robust interaction is a primary driver in the crystal packing, organizing the molecules into well-defined dimeric units. Beyond this dimerization, there are no extended networks of traditional hydrogen bonds observed in the crystal structure. nih.gov

Advanced Crystallographic Data Refinement Procedures (e.g., Hydrogen Atom Treatment)

The refinement of the crystal structure of 3-(2-Acetylanilino)propanoic acid involved a mixed treatment of hydrogen atoms. nih.gov The hydrogen atoms attached to carbon atoms were placed in idealized geometric positions and treated as riding atoms. nih.gov In contrast, the coordinates of the hydrogen atoms on the nitrogen (of the amino group) and the oxygen (of the carboxylic acid group) were freely refined. nih.gov The isotropic displacement parameters (Uiso) for the hydrogen atoms were set to 1.2 times the Ueq of the atom to which they are bonded (1.5 times for the methyl and hydroxyl groups). nih.gov A torsional parameter was also refined for the methyl group. nih.gov

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis provides further confirmation of the structural features of 3-(2-Acetylanilino)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data in deuterated chloroform (B151607) (CDCl₃) are consistent with the proposed molecular structure.

¹H NMR (CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.02 | s | 1H | NH |

| 7.78 | d (J = 8.0 Hz) | 1H | Aromatic CH |

| 7.38 | t (J = 8.0 Hz) | 1H | Aromatic CH |

| 6.74 | d (J = 8.0 Hz) | 1H | Aromatic CH |

| 6.62 | t (J = 8.0 Hz) | 1H | Aromatic CH |

| 3.58 | t (J = 7.0 Hz) | 2H | N-CH₂ |

| 2.73 | t (J = 7.0 Hz) | 2H | CH₂-COOH |

Data sourced from Sparrow et al. (2008). iucr.org

¹³C NMR (CDCl₃): The following chemical shifts (δ, ppm) have been reported: 201.1, 176.7, 150.5, 135.2, 132.9, 117.9, 114.5, 111.3, 37.9, 33.8, and 27.9. iucr.org These signals correspond to the eleven carbon atoms in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum (thin film, KBr plates) displays characteristic absorption bands that corroborate the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3297 | m | N-H stretching |

| 2925 | w, br | C-H stretching (aliphatic) |

| 2881 | sh, w | C-H stretching (aliphatic) |

| 2635 | w | O-H stretching (carboxylic acid) |

| 1698 | s | C=O stretching (carboxylic acid) |

| 1634 | s | C=O stretching (acetyl) |

| 1569 | m | N-H bending / C=C stretching (aromatic) |

| 1517 | m | C=C stretching (aromatic) |

| 1430 | m | C-H bending |

| 1366 | sh | |

| 1326 | m | |

| 1240 | s | C-O stretching |

| 742 | m | C-H out-of-plane bending (aromatic) |

Data sourced from Sparrow et al. (2008). iucr.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Structure

The analysis of 3-(2-Acetylanilino)propanoic acid reveals key vibrational modes that are anticipated to be present in the 2-isomer, with some shifts in frequency due to the different substitution pattern on the propanoic acid chain. nih.gov For instance, the infrared spectrum of the 3-isomer shows a medium intensity band at 3297 cm⁻¹, which can be attributed to the N-H stretching vibration of the secondary amine. nih.gov The presence of a strong band at 1698 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid, while another strong band at 1634 cm⁻¹ corresponds to the C=O stretching of the acetyl group's ketone. nih.gov

By analogy with N-acetyl-L-alanine, the vibrational spectrum of 2-(Acetylanilino)propanoic acid is expected to feature characteristic bands for the amide and carboxylic acid groups. Studies on N-acetylated amino acids show that the amide I band (primarily C=O stretching) and amide II band (a mix of N-H in-plane bending and C-N stretching) are prominent features. Furthermore, the carboxylic acid O-H stretching vibration would likely appear as a broad band in the region of 3300-2500 cm⁻¹, a characteristic feature for hydrogen-bonded carboxylic acids. hmdb.ca The C-H stretching vibrations of the methyl and methine groups in the propanoic acid moiety, as well as the aromatic C-H stretching vibrations of the aniline ring, would also be present.

A comparative analysis of the FTIR and Raman spectra would be beneficial. While FTIR spectroscopy is more sensitive to polar functional groups like carbonyls, Raman spectroscopy often provides clearer signals for non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Amine | N-H Stretch | ~3300 |

| Acetyl Group | C=O Stretch | ~1630 - 1650 |

| Carboxylic Acid | C=O Stretch | ~1700 - 1725 |

| Aromatic Ring | C=C Stretch | ~1600, ~1475 |

| Methyl Group | C-H Stretch | ~2960, ~2870 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of atoms. The analysis of the ¹H and ¹³C NMR spectra of this compound can be inferred from the experimental data available for its isomer, 3-(2-Acetylanilino)propanoic acid, and related compounds like L-alanine and propanoic acid. nih.gov

For 3-(2-Acetylanilino)propanoic acid, the ¹H NMR spectrum in CDCl₃ shows distinct signals for the aromatic protons, the methylene (B1212753) protons of the propanoic acid chain, and the methyl protons of the acetyl group. nih.gov The aromatic protons appear in the downfield region between δ 6.62 and 7.78 ppm. nih.gov The two methylene groups of the propanoic acid chain appear as triplets at δ 3.58 and 2.73 ppm, while the acetyl methyl protons are observed as a singlet at δ 2.60 ppm. nih.gov A singlet at δ 9.02 ppm is attributed to the N-H proton. nih.gov

In the case of this compound, the propanoic acid chain has a different substitution pattern, which would significantly alter the ¹H NMR spectrum. The methine proton (at the C2 position) would likely appear as a quartet, being coupled to the adjacent methyl protons. The methyl protons of the propanoic acid moiety would, in turn, appear as a doublet. The chemical shifts would be influenced by the neighboring amine and carboxylic acid groups. The aromatic and acetyl group protons would be expected to have similar chemical shifts to the 3-isomer.

The ¹³C NMR spectrum of 3-(2-Acetylanilino)propanoic acid shows signals for the carbonyl carbons of the acetyl (δ 201.1 ppm) and carboxylic acid (δ 176.7 ppm) groups. nih.gov The aromatic carbons resonate between δ 111.3 and 150.5 ppm. nih.gov The methylene carbons of the propanoic acid chain are found at δ 37.9 and 33.8 ppm, and the acetyl methyl carbon is at δ 27.9 ppm. nih.gov For this compound, the carbons of the propanoic acid moiety would have different chemical shifts due to the change in their chemical environment. Specifically, the C2 carbon would be shifted downfield due to the direct attachment of the nitrogen atom.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (OH) | Singlet (broad) | 10 - 12 |

| Aromatic (CH) | Multiplet | 6.5 - 8.0 |

| Amine (NH) | Singlet/Broad | ~9.0 |

| Propanoic Acid (CH) | Quartet | ~4.0 - 4.5 |

| Acetyl (CH₃) | Singlet | ~2.6 |

| Propanoic Acid (CH₃) | Doublet | ~1.5 |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Acetyl (C=O) | ~200 |

| Carboxylic Acid (C=O) | ~175 |

| Aromatic (C) | 110 - 150 |

| Propanoic Acid (CH) | ~50 - 60 |

| Acetyl (CH₃) | ~25 - 30 |

| Propanoic Acid (CH₃) | ~15 - 20 |

Electron Energy-Loss Spectroscopy (EELS) for Local Chemical Information (Applicable to related materials)

Electron Energy-Loss Spectroscopy (EELS) is a high-resolution analytical technique often used in conjunction with a transmission electron microscope (TEM) to provide elemental and chemical information from a very small area of a sample. While typically applied to solid-state materials, the principles of EELS can be extended to understand the local chemical environment in molecular materials like this compound.

EELS analyzes the energy distribution of electrons that have passed through a sample. Some electrons lose a characteristic amount of energy as they interact with the atoms in the sample, causing excitations of core-level electrons. These energy losses are specific to the elements present and their bonding environment.

In the context of this compound, EELS could theoretically provide distinct information about the different chemical environments within the molecule. For instance, the carbon K-edge (around 284 eV) would exhibit fine structure that differs for the carbonyl carbons (in the acetyl and carboxylic acid groups), the aromatic carbons, and the aliphatic carbons of the propanoic acid chain. This is because the exact energy required to excite a core electron is sensitive to the local charge distribution and bonding.

Similarly, the nitrogen K-edge (around 400 eV) would provide information about the electronic state of the nitrogen atom in the anilino group. The oxygen K-edge (around 532 eV) would show features corresponding to the two different oxygen environments: the carbonyl oxygen of the acetyl group and the two oxygens of the carboxylic acid group.

While performing EELS on a single, isolated organic molecule is challenging, the technique is highly valuable for studying the composition and electronic structure of self-assembled monolayers or thin films of such molecules on a substrate. This can provide insights into molecular orientation and intermolecular interactions.

Computational Chemistry and Modeling Approaches for N Acetylanilino Propanoic Acid Derivatives

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a small molecule ligand within the active site of a protein.

Prediction of Ligand-Receptor Binding Interactions

Given the structural similarities of 2-(Acetylanilino)propanoic acid to known inhibitors of enzymes such as cyclooxygenases (COX) and matrix metalloproteinases (MMPs), a hypothetical molecular docking study can be proposed to explore its potential inhibitory activity. acs.orgnih.gov For instance, docking of this compound into the active site of a human MMP, such as MMP-9, could reveal key binding interactions.

The propanoic acid moiety could chelate the catalytic zinc ion present in the active site of many MMPs, a common mechanism for inhibitors of this enzyme class. nih.gov The acetylated anilino group can then extend into the specificity pockets of the enzyme, forming hydrophobic and van der Waals interactions with non-polar amino acid residues. Hydrogen bonds may also form between the amide group of the ligand and the backbone or side chains of the protein.

Table 1: Hypothetical Molecular Docking Results of this compound with MMP-9 Active Site

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.8 |

| Interacting Residues | His401, His405, His411 (Zinc coordination); Leu397, Val398, Ala417 (Hydrophobic interactions); Glu402 (Hydrogen bond) |

| Inhibition Constant (Ki, µM) | 2.5 |

Note: The data in this table is illustrative and based on typical values observed for similar inhibitors.

Analytical Method Development and Validation in Chemical Research for Propanoic Acid Compounds

High-Performance Liquid Chromatography (HPLC) Methodologies

Validation of Analytical Methods for Robustness and Reliability

Establishment of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The limit of detection (LOD) and limit of quantitation (LOQ) are crucial parameters in validating an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For 2-(Acetylanilino)propanoic acid, these values are typically determined using the signal-to-noise ratio method or by calculating them from the standard deviation of the response and the slope of the calibration curve.

In a hypothetical study, a series of dilute solutions of this compound were analyzed using a High-Performance Liquid Chromatography (HPLC) method. The LOD was established as the concentration that yields a signal-to-noise ratio of approximately 3:1, while the LOQ was determined at a signal-to-noise ratio of about 10:1. The visual evaluation method, involving the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected and quantified, can also be employed.

The precision of the method at the LOQ is also assessed to ensure that the quantified value is accurate and reliable. This is typically achieved by analyzing a minimum of five to six samples at the LOQ concentration and calculating the relative standard deviation (RSD), which should fall within acceptable limits.

Table 1: Hypothetical Limit of Detection (LOD) and Limit of Quantitation (LOQ) Data for this compound

| Parameter | Method | Result |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (10:1) | 0.15 µg/mL |

| Precision at LOQ (RSD%) | n=6 | 4.2% |

Robustness and Ruggedness Testing

Robustness and ruggedness are measures of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters and its reproducibility under different conditions, respectively. These tests are vital to ensure that the method is reliable for routine use in different laboratories and with different analysts and equipment.

Robustness is evaluated by intentionally varying critical parameters of the analytical method and observing the effect on the results. For an HPLC method for this compound, these parameters could include the pH of the mobile phase, the mobile phase composition, the column temperature, and the flow rate. The results of these variations are then compared to the results obtained under the nominal conditions.

Ruggedness, often considered a form of inter-laboratory reproducibility, is assessed by having different analysts, using different instruments, and on different days, perform the same analysis. The consistency of the results across these variations demonstrates the ruggedness of the method.

Table 2: Hypothetical Robustness Testing Parameters and Results for the Analysis of this compound

| Parameter Varied | Variation | % Assay Change | System Suitability Pass/Fail |

|---|---|---|---|

| Mobile Phase pH | ± 0.2 units | < 1.0% | Pass |

| Mobile Phase Composition | ± 2% organic | < 1.5% | Pass |

| Column Temperature | ± 5 °C | < 0.8% | Pass |

| Flow Rate | ± 0.1 mL/min | < 2.0% | Pass |

Application of Forced Degradation Studies for Stability-Indicating Methods

Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods. researchgate.net These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to generate potential degradation products. researchgate.net The goal is to develop an analytical method that can accurately measure the active ingredient in the presence of its degradation products, thus indicating the stability of the compound. nih.gov

For this compound, a forced degradation study would involve treating the compound with acidic, basic, and oxidative agents, as well as exposing it to thermal and photolytic stress. The resulting mixtures would then be analyzed by a suitable analytical technique, typically HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector, to separate and identify the parent compound from any degradants. researchgate.netnih.gov The ability of the method to resolve all these peaks demonstrates its specificity and stability-indicating nature.

Table 3: Hypothetical Forced Degradation Study Results for this compound

| Stress Condition | Conditions | % Degradation | Major Degradation Products Formed |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 12.5% | 2-Aminopropanoic acid, Acetic acid |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 12h | 25.8% | 2-Anilinopropanoic acid, Acetate |

| Oxidation | 3% H₂O₂, RT, 8h | 8.2% | N-oxide derivative |

| Thermal Degradation | 80°C, 48h | 5.1% | Decarboxylated product |

| Photolytic Degradation | UV light (254 nm), 72h | 3.7% | Photodimer |

Q & A

Q. What are the standard synthetic routes for 2-(Acetylanilino)propanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between acetylated aniline derivatives and propanoic acid precursors. Key steps include temperature control (e.g., maintaining ~273 K to manage exothermic reactions), solvent selection (e.g., aqueous or polar aprotic solvents), and purification via recrystallization. For example, cooling during acrylate addition mitigates side reactions . Optimization focuses on adjusting stoichiometry, reaction time, and catalytic agents to enhance yield and purity.

Q. What structural characterization techniques are essential for confirming the molecular conformation of this compound?

X-ray crystallography is critical for resolving torsion angles (e.g., C2–C1–C7–O2 = -1.64°) and hydrogen-bonding patterns (e.g., COOH dimer formation). Complementary methods include NMR for tracking proton environments and FT-IR for functional group validation. Crystallographic data reveal near-planar acetyl-phenyl alignment and extended NH(CH₂)₂COOH conformations .

Q. How should researchers design initial biological activity assays for this compound?

Begin with in vitro enzyme inhibition assays (e.g., carboxypeptidase B) and cell permeability studies. Use fluorescence-based assays to monitor interactions with phospholipid bilayers, assessing impacts on membrane fluidity and transport mechanisms. Dose-response curves and kinetic analyses are recommended to establish preliminary activity profiles .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound be resolved?

Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or impurity profiles. Conduct comparative studies using standardized protocols, and employ LC-MS to verify compound purity. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays). Analyze structural analogs to isolate activity-contributing moieties .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations should prioritize parameters like torsional flexibility (e.g., C1–C2–N1–C9 = -176.52°) and hydrogen-bonding propensity. Quantum mechanical calculations (DFT) can predict electronic properties influencing receptor binding. Validate models with mutagenesis studies on target proteins .

Q. What methodologies address challenges in reproducing synthesis procedures across laboratories?

Document reaction parameters rigorously, including cooling rates, stirring efficiency, and solvent batch variability. Implement process analytical technology (PAT) for real-time monitoring. Publish detailed crystallographic data (e.g., CIF files) and raw spectral datasets to enable cross-lab validation .

Q. How can hydrogen-bonding patterns inform the compound’s stability and reactivity?

Analyze COOH dimer formation (centrosymmetric R₂²(8) motifs) and intramolecular H-bonds using crystallography. Stability studies under varying humidity/temperature conditions correlate with H-bond network integrity. Reactivity predictions should account for proton exchange kinetics in polar solvents .

Methodological Guidelines

- Data Contradiction Analysis : Use Bland-Altman plots for inter-study comparisons and meta-analyses to identify systemic biases.

- Ethical Compliance : Adhere to non-therapeutic use guidelines; avoid human/animal administration without regulatory approval .

- Structural Reporting : Follow IUPAC naming conventions and include torsion angles, H-bond geometries, and crystallographic tables in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.